molecular formula C30H41IO B14218955 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde CAS No. 817622-90-5

7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde

Cat. No.: B14218955
CAS No.: 817622-90-5
M. Wt: 544.5 g/mol
InChI Key: WQSPMJLQVBBULY-UHFFFAOYSA-N
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Description

7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde: is a chemical compound with the molecular formula C30H41IO. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an iodine atom at the 7th position, two octyl groups at the 9th position, and an aldehyde group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 9,9-dioctylfluorene to introduce the iodine atom at the 7th position. This is followed by formylation to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of reagents such as iodine, formylating agents, and catalysts under controlled temperatures and inert atmospheres .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted fluorenes.

    Oxidation: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carboxylic acid.

    Reduction: 7-Iodo-9,9-dioctyl-9H-fluorene-2-methanol.

    Coupling: Conjugated polymers and oligomers

Mechanism of Action

The mechanism of action of 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde primarily involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and aldehyde group enable the compound to undergo substitution, oxidation, and reduction reactions, which are crucial for its incorporation into larger molecular structures. The octyl groups enhance the solubility and processability of the compound, making it suitable for use in organic electronics .

Comparison with Similar Compounds

Uniqueness: 7-Iodo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is unique due to the combination of the iodine atom, octyl groups, and aldehyde functionality. This combination imparts specific reactivity and solubility characteristics, making it a versatile building block for advanced materials and optoelectronic applications .

Properties

CAS No.

817622-90-5

Molecular Formula

C30H41IO

Molecular Weight

544.5 g/mol

IUPAC Name

7-iodo-9,9-dioctylfluorene-2-carbaldehyde

InChI

InChI=1S/C30H41IO/c1-3-5-7-9-11-13-19-30(20-14-12-10-8-6-4-2)28-21-24(23-32)15-17-26(28)27-18-16-25(31)22-29(27)30/h15-18,21-23H,3-14,19-20H2,1-2H3

InChI Key

WQSPMJLQVBBULY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)I)CCCCCCCC

Origin of Product

United States

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